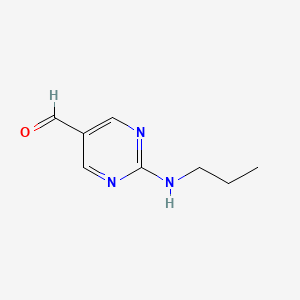

2-(Propylamino)pyrimidine-5-carbaldehyde

Vue d'ensemble

Description

2-(Propylamino)pyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C8H11N3O and its molecular weight is 165.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-(Propylamino)pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrimidines are a class of compounds known for their roles in various therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and antiviral applications. This article explores the biological activity of this compound, supported by recent research findings, data tables, and case studies.

- Molecular Formula : C8H10N4O

- Molecular Weight : 166.19 g/mol

- CAS Number : 959238-95-0

Antimicrobial Activity

Recent studies have demonstrated the potential of this compound as an antimicrobial agent. It has shown effectiveness against various bacterial strains, including multidrug-resistant organisms.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 4 - 8 |

| Mycobacterium abscessus | 4 - 8 |

| Mycobacterium smegmatis | 4 - 8 |

The compound exhibited significant activity against these strains, suggesting its potential for further development as an antibacterial drug .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies indicated that it can inhibit the proliferation of various cancer cell lines. For example, it demonstrated a dose-dependent reduction in cell viability in breast cancer and lung cancer models.

These findings suggest that this compound may act through mechanisms involving apoptosis and cell cycle arrest.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can significantly reduce inflammation in animal models.

| Model | Inhibition (%) | Standard Drug (Indomethacin) Inhibition (%) |

|---|---|---|

| Paw Edema (Rat Model) | 43.17 | 47.72 |

The results indicate that the compound's anti-inflammatory effects may be attributed to its ability to inhibit pro-inflammatory cytokines .

Antiviral Activity

Emerging studies have explored the antiviral potential of pyrimidine derivatives, including this compound. Preliminary data suggest activity against viral infections such as Zika virus and Dengue virus.

| Virus Type | EC50 (µM) |

|---|---|

| Zika Virus | 2.4 |

| Dengue Virus | 1.4 |

These results highlight the compound's potential as a lead structure for developing antiviral therapies .

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Kumari et al. evaluated the efficacy of various pyrimidines against bacterial infections, identifying significant activity for compounds similar to this compound against resistant strains .

- Cancer Cell Line Study : Research published in MDPI illustrated that derivatives of pyrimidine exhibited varied IC50 values across different cancer cell lines, with specific emphasis on the effectiveness of compounds containing similar functional groups as those found in this compound .

Applications De Recherche Scientifique

Pharmaceutical Development

2-(Propylamino)pyrimidine-5-carbaldehyde serves as a critical building block in the synthesis of novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity against various diseases. Pyrimidine derivatives have been extensively studied for their roles in the development of anticancer agents, antimicrobial drugs, and inhibitors for various enzymes.

Table 1: Overview of Pyrimidine Derivatives in Drug Development

| Compound Name | Application Area | Notable Examples |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Potential for new drug candidates |

| Dinaciclib | Cancer Treatment | CDK inhibitor |

| Cytarabine | Chemotherapy | Induction therapy for leukemia |

| Avapritinib | Cancer Treatment | Targeting mastocytosis |

Research indicates that this compound exhibits significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Studies have shown that pyrimidine derivatives can interact with various biological targets, leading to therapeutic effects.

Anticancer Properties

Recent studies have highlighted the efficacy of pyrimidine derivatives in cancer treatment. For example, compounds similar to this compound have demonstrated potent activity against several cancer cell lines.

- Case Study : A study involving pyrimidine-pyrazine compounds showed enhanced anticancer activity compared to standard treatments like etoposide, with IC50 values indicating strong cytotoxic effects on MCF-7 and A549 cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Case Study : In vitro assays demonstrated that certain pyrimidine derivatives exhibited superior antibacterial activity against strains such as E. coli and S. aureus, with notable minimum inhibitory concentrations (MICs) observed .

Mechanistic Insights

The mechanisms by which this compound exerts its biological effects are under investigation. The aldehyde functional group is known to participate in various chemical reactions that can lead to the formation of biologically active metabolites.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for its therapeutic application. Interaction studies often involve assessing binding affinities to specific receptors or enzymes.

Synthesis of Analogues

The synthesis of analogues of this compound is a key area of research aimed at optimizing its pharmacological properties. Multi-step synthetic routes are employed to produce derivatives with enhanced efficacy and reduced toxicity.

Analyse Des Réactions Chimiques

Nucleophilic Reactions at the Aldehyde Group

The aldehyde functionality (C=O) undergoes nucleophilic additions and condensations:

Schiff Base Formation

-

Reacts with primary amines to form imines (Schiff bases), critical for creating coordination complexes (e.g., in metal-organic frameworks or enzyme inhibitors) .

-

Example:

Reductive Amination

-

Used in pharmaceutical synthesis to generate secondary or tertiary amines. Sodium triacetoxyborohydride (STAB) is a common reducing agent .

Oxidation

Reduction

-

Sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol, useful in modifying drug scaffolds .

Cyclization and Heterocycle Formation

The compound serves as a precursor in synthesizing fused heterocycles:

Pyrazolo[1,5-a]pyrimidines

-

Condenses with hydrazines or aminopyrazoles under acidic conditions to form tricyclic structures with antitumor activity .

Quinazoline Derivatives

PI3Kδ Inhibitors

-

Incorporated into pyrazolo[1,5-a]pyrimidine cores to enhance binding affinity to PI3Kδ, a target in inflammatory diseases .

Anticancer Agents

-

Forms Schiff bases with indole derivatives, showing cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

Reaction Conditions and Yields

Stability and Handling

-

Sensitive to light and moisture; stored under inert gas (N₂/Ar) at 2–8°C .

-

Degrades to brown-colored impurities if exposed to air for extended periods .

This compound’s versatility in nucleophilic, redox, and cyclization reactions underscores its value in medicinal chemistry and materials science. Its applications span kinase inhibitors, anticancer agents, and coordination chemistry, supported by robust synthetic methodologies .

Propriétés

IUPAC Name |

2-(propylamino)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-2-3-9-8-10-4-7(6-12)5-11-8/h4-6H,2-3H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTAUWPTFJUTKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650938 | |

| Record name | 2-(Propylamino)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959238-95-0 | |

| Record name | 2-(Propylamino)-5-pyrimidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959238-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Propylamino)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.